1,3-Dihexylurea

Description

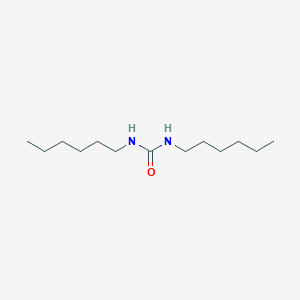

Structure

3D Structure

Properties

IUPAC Name |

1,3-dihexylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2O/c1-3-5-7-9-11-14-13(16)15-12-10-8-6-4-2/h3-12H2,1-2H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTQPLFBYDUDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=O)NCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369486 | |

| Record name | N,N'-dihexylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2763-88-4 | |

| Record name | N,N'-dihexylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1,3 Dihexylurea

Established Synthesis Protocols

The synthesis of 1,3-Dihexylurea can be broadly categorized into two main approaches: those that build the urea (B33335) backbone using carbon dioxide as a C1 source and those that rely on the transformation of isocyanate precursors.

Carbon Dioxide-Mediated Routes

The utilization of carbon dioxide as a non-toxic and abundant C1 building block is a key focus in green chemistry. researchgate.net Methodologies have been developed to incorporate CO2 into amine derivatives to form ureas, including pathways that operate under both catalytic, ambient pressure conditions and those requiring high pressure.

A notable advancement in urea synthesis involves the use of a commercially available and easy-to-handle oxovanadium(V) catalyst, such as ammonium (B1175870) metavanadate (NH4VO3), to facilitate the reaction between disilylamines and carbon dioxide under ambient pressure. sci-hub.senih.gov This approach is significant as it avoids the need for high-pressure equipment and toxic reagents. sci-hub.se

The reaction is typically carried out by stirring the corresponding N,N-bis(trimethylsilyl)amine with a catalytic amount of NH4VO3 in a solvent like N,N-dimethylacetamide (DMA) at an elevated temperature (e.g., 120 °C) under a balloon of carbon dioxide. google.com The use of a disilylamine as the substrate is advantageous as it prevents the formation of water, which can deactivate the catalyst, thereby eliminating the need for dehydrating agents. google.comresearchgate.net The process demonstrates broad substrate applicability for various alkyl-substituted disilylamines, proceeding smoothly to afford the corresponding symmetrical ureas in good yields. google.com

The proposed mechanism suggests that the oxovanadium(V) catalyst reacts with the disilylamine to form a vanadium-silylamide intermediate. sci-hub.se Carbon dioxide then inserts into the vanadium-nitrogen bond, and subsequent reaction with another molecule of the disilylamine yields the silyl-protected urea, which upon workup gives the final urea product. sci-hub.se

Table 1: Oxovanadium(V)-Catalyzed Synthesis of Symmetrical Ureas from Disilylamines and CO2

| Entry | Disilylamine Substrate | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Phenylethyl-N,N-bis(trimethylsilyl)amine | NH4VO3 (8) | 120 | 15 | 95 |

| 2 | Benzyl-N,N-bis(trimethylsilyl)amine | NH4VO3 (8) | 120 | 15 | 94 |

| 3 | n-Octyl-N,N-bis(trimethylsilyl)amine | NH4VO3 (8) | 120 | 15 | 89 |

This table summarizes representative yields for the synthesis of various symmetrical ureas using the specified catalytic method, demonstrating its general applicability to substrates like N,N-bis(trimethylsilyl)hexylamine for the synthesis of this compound. Data adapted from published research. google.com

Prior to the development of efficient catalytic systems, the synthesis of ureas from amines and carbon dioxide often required harsh reaction conditions, including high pressures and temperatures. researchgate.netsci-hub.se The direct reaction of amines or their silylated derivatives with CO2 typically necessitates pressures ranging from 14 to 140 atmospheres and temperatures between 130 and 170 °C to proceed effectively. researchgate.netsci-hub.se

For instance, studies have described the formation of ureas from the reaction of silylamines under supercritical CO2 (140 atm) at 120 °C. sci-hub.se Another example involves the use of Ru3(CO)12 to mediate the formation of 1,3-diphenylurea (B7728601) from phenyltrimethylsilylamine at 150 °C under 14 atm of CO2 pressure. sci-hub.se In the absence of a catalyst, the reaction of silylamines with CO2 can be performed in a solvent such as pyridine (B92270) under a pressure of 5 atm. researchgate.net These methods rely on thermal energy and high pressure to drive the reaction, which proceeds through the initial formation of a silyl (B83357) carbamate (B1207046) intermediate that subsequently reacts with another silylamine molecule to produce the thermodynamically favored urea and a disilyl ether byproduct. nih.govresearchgate.net

Isocyanate-Based Transformations

The most traditional and widely used methods for synthesizing substituted ureas involve isocyanate intermediates. 1-Hexyl isocyanate is a direct precursor to this compound through several reaction pathways.

While zirconium compounds are known to be effective catalysts for various organic transformations, including the reaction of isocyanates with alcohols to form urethanes (polyurethanes) and with amines to form polyureas, their specific application for the direct dimerization of an isocyanate to a symmetrical urea is not extensively documented in the reviewed literature. google.comgoogle.comturkchem.net Zirconium complexes, such as those involving diketone or ketoamide ligands, are primarily employed to catalyze the formation of urethane (B1682113) linkages. google.comgoogle.com Certain zirconium catalysts have been noted for their ability to selectively accelerate the reaction of isocyanates with hydroxyl groups over their reaction with water. pcimag.com Research into DBU-intercalated α-zirconium phosphates has also focused on their catalytic activity in the reaction of diisocyanates with phenols, rather than on isocyanate dimerization. mdpi.com

A fundamental and straightforward method for synthesizing this compound is the condensation reaction starting from 1-hexyl isocyanate. In this context, water can serve as an in-situ source of the required amine. The reaction proceeds in two main steps:

Amine Formation : 1-hexyl isocyanate reacts with water to form an unstable N-hexylcarbamic acid intermediate. This carbamic acid readily undergoes decarboxylation to yield hexylamine (B90201) and carbon dioxide gas.

Urea Formation : The newly generated hexylamine, being a primary amine, is highly nucleophilic and rapidly attacks a second molecule of 1-hexyl isocyanate. This condensation reaction forms the stable this compound product.

Organocatalytic Approaches

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a compelling alternative to traditional metal-based catalysis. For the synthesis of ureas, organocatalysts like amidines and guanidines have proven effective.

Microwave-assisted organic synthesis (MAOS) has been recognized for its ability to dramatically reduce reaction times, often from hours to minutes, by utilizing efficient internal heating of the reaction mixture. organic-chemistry.org This technique can be effectively coupled with organocatalysis to synthesize urea derivatives.

A plausible microwave-assisted synthesis of this compound would involve the reaction of hexylamine under carbon dioxide pressure, catalyzed by an organobase such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The use of microwave irradiation can enhance the reaction rate, potentially leading to higher yields in shorter time frames compared to conventional heating. organic-chemistry.org Solvent-free conditions, often viable in microwave chemistry, further enhance the green credentials of the synthesis by minimizing waste. nih.govmdpi.comresearchgate.net Research on other organocatalyzed reactions, such as aldol (B89426) and Mannich reactions, has demonstrated that microwave heating can not only speed up the process but also allow for reduced catalyst loadings while maintaining high product yields and selectivity. organic-chemistry.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave Heating | Advantage of Microwave |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes to Hours | Significant Reduction |

| Energy Input | Conductive, less efficient | Dielectric, direct to reactants | Higher Efficiency |

| Catalyst Loading | Standard | Potentially lower | Cost and Waste Reduction |

| Solvent Use | Often required | Solvent-free often possible | Greener Process |

Ethylene (B1197577) carbonate serves as a safer alternative to phosgene (B1210022) for synthesizing ureas. The reaction proceeds by nucleophilic attack of an amine on the carbonyl carbon of ethylene carbonate. While this reaction can be catalyzed by inorganic bases, organocatalysts also play a crucial role in similar transformations.

Bicyclic guanidines, such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), have been identified as effective organocatalysts for the synthesis of symmetrical ureas from primary amines and carbon dioxide. unipr.itdoi.org For instance, the reaction of n-butylamine with CO2 in the presence of TBD yields 1,3-dibutylurea. doi.org This demonstrates the capability of guanidines to catalyze urea formation.

In the context of ethylene carbonate, a proposed mechanism would involve the initial reaction between hexylamine and ethylene carbonate to form a 2-hydroxyethyl hexylcarbamate intermediate. researchgate.net An organocatalyst could then facilitate the subsequent reaction of this carbamate intermediate with another molecule of hexylamine to produce this compound and ethylene glycol. While metal oxides like CaO have been shown to be effective for this second step, strong organic bases could theoretically perform a similar role by activating the carbamate intermediate. researchgate.net

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is critical for optimizing reaction conditions and improving catalyst design. Investigations into the formation of this compound focus on the catalyst's role, the identification of intermediates, and computational modeling.

Role of Catalysts in Reaction Kinetics and Selectivity

Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. researchgate.net In organocatalyzed urea synthesis, the catalyst's function is often multifaceted.

In the DBU-catalyzed synthesis of urea from ammonium carbamate, it is proposed that DBU is first protonated by the ammonium salt. researchgate.net This interaction weakens the carbamate's C=O bond, increasing its electrophilicity and making it more susceptible to nucleophilic attack by an amine. This activation is crucial for the reaction to proceed at a reasonable rate under mild conditions. researchgate.net

Similarly, guanidine-based catalysts like TBD are believed to activate the carbon dioxide molecule, facilitating the initial formation of a carbamic acid or carbamate salt with the amine. The catalyst then promotes the subsequent dehydration or reaction with a second amine molecule. The selectivity for symmetrical urea formation is high in these systems when a single primary amine is used.

Intermediate Species Characterization

The formation of 1,3-disubstituted ureas from various starting materials consistently proceeds through carbamate-type intermediates.

From Amines and CO₂: The reaction between a primary amine and carbon dioxide rapidly forms an alkylammonium alkylcarbamate salt as a key intermediate. This species is then dehydrated to form the final urea product. unipr.it In DBU-catalyzed systems, the reaction of an amine with CO₂ first forms a carbamic acid, which is then dehydrated by reaction with Mitsunobu reagents to generate a transient isocyanate intermediate that is subsequently trapped by another amine.

Table 2: Characterized Intermediates in Urea Synthesis

| Starting Materials | Catalyst/Reagent | Identified Intermediate | Pathway |

|---|---|---|---|

| Hexylamine + CO₂ | None/Base | Hexylammonium hexylcarbamate | Dehydration |

| Hexylamine + CO₂ | DBU/Mitsunobu Reagent | Hexyl isocyanate | In-situ generation and trapping |

| Hexylamine + Ethylene Carbonate | CaO or other base | 2-Hydroxyethyl hexylcarbamate | Reaction with second amine |

Computational Approaches to Reaction Mechanism Elucidation

Density Functional Theory (DFT) calculations have become a powerful tool for investigating reaction mechanisms at a molecular level, providing insights that are often difficult to obtain through experimental means alone.

DFT studies on DBU-catalyzed reactions have helped to elucidate the catalyst's role. For instance, in aza-Michael reactions, calculations have shown that protic DBU-based ionic liquids act via a dual activation model, where the DBU cation forms a hydrogen bond with the electrophile, and the anion activates the nucleophile. A similar dual-activation role can be envisioned in urea synthesis. DFT has also been used to study the C-C bond cleavage and acyl transfer steps in other complex DBU-catalyzed transformations.

For urea-based organocatalysts, computational studies have been employed to design new, more active catalysts. By modeling the hydrogen-bonding interactions between the urea catalyst and the substrates, researchers can predict the stability of transition states and understand the origins of selectivity. These in silico studies can identify key structural features of the catalyst that are crucial for its activity, guiding experimental efforts.

Table 3: Computational Methods in Urea Synthesis Research

| Focus of Study | Computational Method | Key Findings |

|---|---|---|

| DBU-based ionic liquid catalysis | DFT (M06-2X) | Revealed a dual activation model involving hydrogen bonding from both cation and anion. |

| DBU-catalyzed insertion reactions | DFT | Elucidated multi-step mechanisms involving nucleophilic addition, C-C bond cleavage, and acyl transfer. |

| Urea-based catalyst design | DFT / in silico screening | Identified novel, highly active urea structures by calculating stabilities of hydrogen-bonded complexes. |

| Urea synthesis from ammonium carbamate | DFT (B3LYP) | Suggested that a coordinated carbamate is the likely starting point and carbamic acid is a transient intermediate. researchgate.net |

Chemical Reactivity and Derivatization Strategies for 1,3 Dihexylurea

Fundamental Reaction Pathways

While specific experimental data for the oxidation, reduction, and substitution reactions of 1,3-dihexylurea are not extensively documented in publicly available literature, its reactivity can be inferred from the known chemical behavior of N,N'-dialkylureas and related amide compounds.

The urea (B33335) functional group in this compound is generally stable towards oxidation. However, the hexyl chains attached to the nitrogen atoms are susceptible to oxidation under certain conditions. Metabolic studies on molecules containing N,N-dialkylamino moieties have shown that these groups can undergo oxidative N-dealkylation, a process mediated by cytochrome P450 isozymes. nih.gov This suggests that this compound could potentially be oxidized to form N-hexyl-N'-hydroxyhexylurea or undergo dealkylation to produce N-hexylurea. Furthermore, tertiary alkylamino moieties can be metabolized via N-oxidation by flavin-containing monooxygenases to yield N-oxide products. nih.gov

The carbonyl group of the urea moiety in this compound is resistant to reduction under mild conditions. Strong reducing agents are typically required to reduce amides. For instance, N,N-dialkyl amides can be reduced to the corresponding aldehydes using reagents like Cp2Zr(H)Cl (Schwartz's reagent) under mild conditions. researchgate.net The application of such reagents to this compound would be expected to yield the corresponding formamidine (B1211174) derivatives. The complete reduction of the carbonyl group to a methylene (B1212753) group to form a diamine would necessitate even harsher reducing conditions.

The nitrogen atoms of this compound possess lone pairs of electrons, making them nucleophilic. However, the electron-withdrawing effect of the adjacent carbonyl group reduces their nucleophilicity compared to simple amines. N-alkylation or N-acylation reactions at the nitrogen atoms are possible but may require strong electrophiles and basic conditions to deprotonate the urea first. The protons on the nitrogen atoms are weakly acidic and can be removed by a strong base. wikipedia.org

Role of this compound as a Synthetic Intermediate

This compound can serve as a precursor in the synthesis of various organic compounds, particularly those containing imide functionalities.

The reaction between ureas and anhydrides provides a pathway for the synthesis of imides. A model reaction involving this compound and pyromellitic dianhydride (PMDA) has been investigated to understand the mechanism of aromatic imide formation in the synthesis of poly(urethane-imide)s. rsc.org In this reaction, which is catalyzed by the presence of water, the urea acts as an intermediate. The reaction of PMDA with this compound leads to a ring-opened product. rsc.org This intermediate is a key step towards the formation of the final imide structure.

The proposed mechanism suggests that the urea, formed from the hydrolysis of isocyanates in the context of polyurethane synthesis, reacts with the anhydride. rsc.org This highlights the role of this compound as a reactive intermediate in the formation of complex polymeric structures.

Below is a table summarizing the key reactants and the observed intermediate in the model reaction.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Intermediate Product | Reference |

| This compound | Pyromellitic Dianhydride (PMDA) | Catalytic amount of water | Ring-opened product of PMDA and this compound | rsc.org |

Formation of Imide-Containing Architectures

Elucidation of Imide Formation Mechanisms

The core reactivity of this compound, like other N,N'-disubstituted ureas, is centered around the nucleophilicity of its nitrogen atoms and the electrophilicity of its carbonyl carbon. While ureas are generally stable, they can be acylated to form acylureas, which are structurally related to imides. This transformation is a key derivatization strategy.

A primary mechanism for the acylation of a disubstituted urea involves its reaction with a carboxylic acid in the presence of a coupling agent or by reacting directly with a more reactive acylating agent like an acid chloride or anhydride. A well-documented analogue is the reaction of N,N'-dicyclohexylcarbodiimide (DCC) with a carboxylic acid, which proceeds through an O-acylisourea intermediate that rearranges to the more stable N-acylurea. nih.gov In the case of pre-formed this compound, the direct acylation on one of the nitrogen atoms is the principal pathway to an N-acylurea derivative.

The reaction of 1,3-dicyclohexylurea (B42979) with 4-bromobenzoic acid, for instance, has been reported in the synthesis of 1-(4-bromobenzoyl)-1,3-dicyclohexylurea. nih.gov This type of reaction highlights the nucleophilic character of the urea's nitrogen atoms, which attack the electrophilic carbonyl carbon of the acylating agent. The mechanism is a nucleophilic acyl substitution. The presence of two N-H protons in this compound allows for potential di-acylation under harsh conditions, though mono-acylation is more common. The resulting N-acylurea contains an imide-like functional group (CO-NH-CO).

Table 1: Key Parameters in the Acylation of Disubstituted Ureas

| Parameter | Description | Relevance to this compound |

| Acylating Agent | Reagent providing the acyl group (e.g., acid chloride, anhydride, carboxylic acid). | Determines reaction conditions and rate. More reactive agents like acid chlorides may not require a catalyst. |

| Catalyst/Coupling Agent | Facilitates the reaction, especially with less reactive carboxylic acids. | Not always necessary but can improve yield and reaction time. |

| Solvent | The medium for the reaction. | Typically aprotic solvents like acetonitrile (B52724) or dioxane are used to avoid side reactions. chemicalbook.com |

| Temperature | Reaction temperature. | Varies depending on the reactivity of the substrates; can range from ice-bath temperatures to reflux. chemicalbook.com |

Contributions to Polymer System Derivatization

In polymer science, urea derivatives are valuable as monomers, chain extenders, and property modifiers. This compound, with its flexible hexyl chains, can be incorporated into polymer systems to impart specific characteristics. While direct polymerization of this compound is not a primary application, its derivatives or its role as a building block are significant.

Analogous compounds like 1,3-diphenylurea (B7728601) are known precursors in the synthesis of polyurethanes. solubilityofthings.com The general principle involves reacting a diisocyanate with a polyol. Urea linkages can be introduced to form poly(urethane-urea)s, which often exhibit enhanced hydrogen bonding, leading to improved mechanical properties such as tensile strength and elasticity. This compound can be seen as a model compound or a building block in this context. For example, it can be synthesized from hexyl isocyanate, a common monomer for polyurethanes. The presence of the dihexylurea moiety within a polymer chain would be expected to influence the final properties of the material, such as increasing its hydrophobicity and flexibility due to the long alkyl chains.

Advanced Derivatization Techniques for Analytical and Functional Purposes

Spectroscopic Tagging and Functionalization

For analytical and functional studies, this compound can be derivatized by introducing a spectroscopic tag—a chemical group with strong absorption (chromophore) or emission (fluorophore) properties. This process enhances detection sensitivity and allows for spectroscopic investigation of molecular interactions.

A relevant strategy is demonstrated by the synthesis of 1-(4-arylbenzoyl)-1,3-dicyclohexylurea derivatives. nih.gov In this work, a bromo-functionalized acylurea was synthesized and then subjected to a Suzuki cross-coupling reaction to introduce various aryl groups. nih.gov This approach could be directly applied to this compound. By coupling a chromophoric or fluorophoric aryl boronic acid, a spectroscopically active derivative of this compound can be created. Computational studies, such as Density Functional Theory (DFT), can then be used to predict and understand the electronic and spectroscopic properties of these new functionalized molecules, including their frontier molecular orbitals (HOMO, LUMO) and absorption spectra. nih.gov

Table 2: Spectroscopic Functionalization Strategy

| Step | Description | Example |

| 1. Initial Derivatization | Introduce a reactive handle onto the this compound scaffold. | Acylation with 4-bromobenzoyl chloride to form 1-(4-bromobenzoyl)-1,3-dihexylurea. |

| 2. Spectroscopic Tagging | Couple a spectroscopically active molecule to the reactive handle. | Suzuki coupling with a pyreneboronic acid to attach a fluorescent pyrene (B120774) tag. |

| 3. Characterization | Analyze the spectroscopic properties of the final product. | Measurement of UV-Vis absorption and fluorescence emission spectra. |

Chromatographic Derivatization for Enhanced Analysis

In analytical chemistry, derivatization is a powerful tool to improve the chromatographic behavior and detection of analytes. welch-us.com For a compound like this compound, which lacks a strong chromophore for UV detection in High-Performance Liquid Chromatography (HPLC), derivatization is often essential for sensitive analysis.

The goal of chromatographic derivatization is to modify the analyte to make it more suitable for a specific analytical method. welch-us.com This can be done before (pre-column) or after (post-column) chromatographic separation. welch-us.commdpi.com For this compound, a pre-column derivatization strategy would be most common. This involves reacting the urea with a derivatizing reagent to attach a tag that is highly responsive to the detector being used.

For instance, to enhance detection by LC-MS (Liquid Chromatography-Mass Spectrometry), a reagent can be used to introduce a permanently charged group or a group that is easily ionizable, improving the response in the mass spectrometer's electrospray ionization (ESI) source. nih.govnih.gov For HPLC with UV or fluorescence detection, reagents that introduce moieties with high molar absorptivity or high quantum yield are chosen. The N-H groups of this compound are the primary sites for such derivatization reactions.

Table 3: Chromatographic Derivatization Approaches for Urea Compounds

| Technique | Derivatization Goal | Example Reagent | Resulting Feature |

| HPLC-UV | Introduce a UV-active chromophore. | Benzoyl chloride | Attaches a benzoyl group, allowing detection around 254 nm. |

| HPLC-Fluorescence | Introduce a fluorophore. | Dansyl chloride | Attaches a highly fluorescent dansyl group for trace-level detection. nih.gov |

| LC-MS | Enhance ionization efficiency. | Reagent introducing a quaternary amine or easily protonated group. | Improves signal intensity in positive-ion ESI-MS. |

| GC-MS | Increase volatility and thermal stability. | Silylating agents (e.g., BSTFA) | Replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups. |

Supramolecular Chemistry and Self Assembly of 1,3 Dihexylurea

Non-Covalent Interactions Governing 1,3-Dihexylurea Assemblies

The self-assembly of this compound into ordered structures is primarily dictated by a combination of specific, directional hydrogen bonds and weaker, non-directional van der Waals forces. These non-covalent interactions are the cornerstone of the molecular recognition and self-organization phenomena observed in urea-based systems. mdpi.comresearchgate.netnih.gov

The urea (B33335) functional group is an exceptional motif for forming robust hydrogen bonds. It possesses two N-H groups that act as hydrogen bond donors and a carbonyl oxygen that serves as a hydrogen bond acceptor. nih.govchemspider.com This unique arrangement allows for the formation of strong and directional N-H···O=C hydrogen bonds, which are the principal driving force for the self-assembly of urea derivatives. researchgate.net In many crystalline urea structures, molecules are linked into one-dimensional tapes or ribbons through a bifurcated hydrogen bond, where both N-H donors of one urea molecule interact with the carbonyl oxygen of a neighboring molecule. researchgate.netresearchgate.net This cooperative interaction leads to the formation of well-defined, linear supramolecular chains. semanticscholar.org Theoretical studies have confirmed that these hydrogen bonds are crucial for the stability of urea assemblies. researchgate.net

The strength and geometry of these hydrogen bonds can be influenced by the electronic nature of the substituents on the urea nitrogens. While this compound features simple alkyl groups, studies on diaryl ureas have shown that aromatic substituents can synergize with hydrogen bonding through other non-bonded π interactions to enhance binding affinity and specificity. nih.govmdpi.com

Molecular Recognition and Host-Guest Chemistry Involving Urea Analogues

Molecular recognition, the specific binding of a guest molecule to a complementary host molecule, is a fundamental concept in supramolecular chemistry. researchgate.netnih.gov The urea functionality is a key player in the design of synthetic host molecules due to its ability to form multiple, well-defined hydrogen bonds. chemspider.comresearchgate.net This allows urea-based hosts to recognize and bind a variety of guest molecules, including anions and neutral species. mdpi.com

While simple N,N'-dialkylureas like this compound are not typically designed as complex hosts, the principles of hydrogen bonding that govern their self-assembly are the same as those used in more sophisticated host-guest systems. researchgate.net The urea moiety can act as a binding site for guests capable of accepting hydrogen bonds. For example, more complex urea-containing macrocycles have been shown to encapsulate guests within their cavities, with the binding being driven by hydrogen bonds and other non-covalent interactions. rsc.org The selectivity of a host for a particular guest is determined by the geometric and electronic complementarity between the host's binding site and the guest molecule. rsc.orgnih.gov In the context of this compound, while it may not form traditional host-guest complexes with a well-defined cavity, its self-assembled structures could potentially create environments that can interact with or loosely hold other molecules.

Self-Organization Phenomena and Directed Assembly

The spontaneous organization of molecules into ordered, non-covalently linked structures is a hallmark of supramolecular chemistry. For this compound, this self-organization is driven by the formation of hydrogen-bonded networks, leading to the creation of larger, well-defined assemblies.

Table 1: Crystallographic Data for 1,3-Dicyclohexylurea (B42979)

| Parameter | Value |

|---|---|

| Formula | C₁₃H₂₄N₂O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 12.432 |

| b (Å) | 12.899 |

| c (Å) | 14.097 |

| α (°) | 68.623 |

| β (°) | 67.804 |

| γ (°) | 86.895 |

Data sourced from PubChem CID 139101540 nih.gov

The directional and cooperative nature of urea-urea hydrogen bonds can lead to the formation of long, polymer-like chains known as supramolecular polymers. chemspider.com These are extended, non-covalently linked molecular arrays that can exhibit polymer-like properties in solution, such as increased viscosity.

The ability of N,N'-dialkylureas to form such supramolecular polymers has been demonstrated. For example, N,N'-di(2-ethylhexyl)urea, a close analogue of this compound, has been shown to form supramolecular chain polymers in nonpolar solvents. semanticscholar.org These chains can further aggregate into hierarchical structures through dipole-dipole interactions. This process is highly dependent on concentration, with higher concentrations favoring the formation of longer supramolecular polymers. The formation of these extended networks is a direct consequence of the self-assembly process driven by the hydrogen-bonding motifs inherent to the urea functionality. This can lead to the formation of fibrous networks that are capable of gelling solvents. researchgate.net

Conformational Dynamics and Tautomerism in Urea-Based Supramolecules

The intricate world of supramolecular chemistry relies on the precise and predictable interactions between molecules. In the case of urea-based supramolecules, the conformational flexibility and potential for tautomerism of the constituent urea molecules are fundamental determinants of the final self-assembled architecture and its properties. While direct and extensive research specifically on this compound is not widely available, a comprehensive understanding can be constructed by examining studies on analogous N,N'-disubstituted ureas. These related compounds provide a robust framework for predicting the behavior of this compound within a supramolecular context.

The conformation of the urea moiety, particularly the rotational freedom around the C-N bonds, allows for several planar conformers. The relative orientations of the substituents on the nitrogen atoms are designated as cis or trans in relation to the carbonyl group, leading to three primary conformers: trans-trans, trans-cis, and cis-cis.

Investigations into N,N'-diphenylurea through spectroscopic and theoretical methods have revealed that in the gaseous state, a mixture of cis-trans and trans-trans conformers is favored. nih.gov However, when dissolved in a solvent, the equilibrium shifts, and the trans-trans conformer becomes the predominant species. nih.gov The introduction of methyl groups on the nitrogen atoms, as seen in N,N'-dimethyl-N,N'-diphenylurea, further illustrates the impact of substituents on conformational preference. In solution, these methylated derivatives favor the cis-cis and cis-trans forms and exhibit more rapid conformational changes. nih.gov

In the solid state, the conformation of urea derivatives is largely governed by the energetic demands of crystal packing and the formation of stabilizing hydrogen bonds. For example, the crystal structure of a derivative of 1,3-dicyclohexylurea shows that the molecule adopts a trans-trans conformation, which facilitates the formation of centrosymmetric dimers through pairs of N-H···O hydrogen bonds. nih.gov This recurring motif highlights the strong propensity of ureas to form well-defined hydrogen-bonded networks.

Table 1: Predominant Conformations of Analogous N,N'-Disubstituted Ureas

| Compound | Medium | Predominant Conformer(s) |

|---|---|---|

| N,N'-Diphenylurea | Gas Phase | cis-trans, trans-trans |

| N,N'-Diphenylurea | Solution | trans-trans |

| N,N'-Dimethyl-N,N'-diphenylurea | Solution | cis-cis, cis-trans |

| 1,3-Dicyclohexylurea derivative | Solid State | trans-trans (in dimeric assembly) |

Tautomerism represents another layer of complexity in the behavior of urea-based systems. Ureas can theoretically undergo amide-imidic acid tautomerization, which involves the transfer of a proton from a nitrogen atom to the carbonyl oxygen. This results in the formation of an imidic acid, characterized by a C=N double bond and a hydroxyl group.

For the vast majority of simple ureas, the amide tautomer is significantly more stable and thus, the dominant form at equilibrium. The stability of different tautomers can, however, be influenced by factors such as the polarity of the solvent and the specific hydrogen-bonding patterns established within a supramolecular assembly. nih.gov Although direct experimental evidence for the imidic acid tautomer of this compound within such assemblies is lacking, the formation of extensive and stable hydrogen-bonded structures, which are a hallmark of urea-based self-assembly, is intrinsically linked to the amide functionality. researchgate.net

Computational chemistry provides a powerful tool for exploring the energetic landscape of tautomers. Studies on various heterocyclic systems have demonstrated that the relative energies and, therefore, the stabilities of different tautomers in diverse environments can be accurately predicted. nih.gov The application of similar computational methodologies to this compound would be invaluable for a theoretical assessment of its tautomeric equilibria within a supramolecular framework.

Table 2: Principal Tautomeric Forms of Urea Derivatives

| Tautomer Name | Key Structural Features | General Relative Stability |

|---|---|---|

| Amide Form (Keto) | Contains a C=O double bond | Significantly more stable; predominant form |

| Imidic Acid Form (Enol) | Contains a C=N double bond and an O-H group | Significantly less stable; generally not observed |

Materials Science Research Applications of 1,3 Dihexylurea

Integration of 1,3-Dihexylurea in Polymer Synthesis and Modification

The fundamental structure of this compound suggests its potential utility in the synthesis and modification of various polymer systems.

Theoretically, this compound could participate in polymerization reactions. In the synthesis of polyureas and poly(urethane-urea)s, diamines are common monomers. While this compound itself is not a diamine, its derivatives could be synthesized to act as such.

Alternatively, urea (B33335) compounds can be used to generate isocyanates through thermal decomposition, which are key monomers in polyurethane and polyurea synthesis. For instance, the decomposition of 1,3-diphenylurea (B7728601) yields phenyl isocyanate and aniline. chemimpex.comcas.cz A similar decomposition pathway for this compound would theoretically produce hexyl isocyanate and hexylamine (B90201), which could then be used in polymer synthesis.

Cross-linking agents are crucial for enhancing the mechanical properties and solvent resistance of polymers by creating a three-dimensional network structure. solubilityofthings.com Amine-based compounds are often employed as cross-linking agents, particularly for epoxy resins and polyurethane rubbers. semnan.ac.ir While direct evidence for this compound as a primary cross-linking agent is scarce, its derivatives, or the compound itself, could potentially be used to introduce specific properties into a polymer matrix. A master's thesis noted the formation of this compound as a side product, which could imply its involvement in non-linear structures leading to branching or cross-linking under certain reaction conditions. tue.nl

Poly(urethane imide)s are advanced polymers that combine the flexibility and toughness of polyurethanes with the high thermal stability and mechanical strength of polyimides. Their synthesis often involves the reaction of a diisocyanate, a diol, and a dianhydride.

The formation of poly(urethane-urea)s, a related class of copolymers, involves reacting a diisocyanate with a diamine chain extender, in addition to a polyol. nih.govqucosa.de These polymers are known for their segmented structure of soft and hard segments, which imparts unique elastomeric properties. nih.gov If this compound were used to generate hexyl isocyanate, this could then be incorporated into the synthesis of poly(urethane imide) or poly(urethane-urea) copolymers, with the hexyl groups potentially influencing the final properties of the polymer.

Advanced Materials Design and Functionalization

The incorporation of specific chemical moieties into polymer structures is a key strategy for designing advanced materials with tailored functionalities.

The properties of poly(urethane-urea) elastomers are significantly influenced by the structure of the diamine chain extenders used in their synthesis. nih.gov The introduction of different alkyl or aromatic groups can affect the packing of the polymer chains and the hydrogen bonding between the urea groups, thereby altering the thermal stability and mechanical strength of the material. chemimpex.comnih.gov The use of monomers derived from this compound could introduce flexible hexyl chains into the polymer backbone, potentially plasticizing the material and affecting its elongation and modulus. Research on nitroarylurea-terminated polymers has shown that urea groups are critical for self-assembly and can dramatically increase mechanical and thermal properties through hydrogen bonding. cas.org

The synthesis of hybrid organic-inorganic materials often relies on controlled interactions between the different components to create specific morphologies and properties. researchgate.net The formation of porous structures can be achieved through various methods, including the use of specific monomers or templates during polymerization. While there is no direct research linking this compound to porosity, the general principles of polymer chemistry suggest that the inclusion of bulky alkyl groups like hexyl chains could influence the packing of polymer chains, potentially creating free volume and affecting the material's density and porosity.

Certain urea derivatives, such as 1,3-Dimethyl-1,3-diphenylurea, are used as stabilizers in polymer formulations, particularly to prevent degradation from UV radiation. qucosa.de These stabilizers function by absorbing harmful UV rays, thus protecting the polymer chains from breaking down. qucosa.de Given this precedent within the urea family, it is conceivable that this compound or its derivatives could be investigated for similar stabilizing functions in various polymer systems.

Sustainable Chemistry and Waste Utilization Approaches Involving this compound

The principles of sustainable chemistry and the circular economy are increasingly driving research toward the development of methods for recycling and reusing polymeric materials and their constituent monomers. In the context of materials science, where this compound may be a component of or a model for polyurea systems, understanding its end-of-life options is crucial. This section explores the strategies for the chemical recycling and depolymerization of urea-based compounds, with a specific focus on the available research pertaining to this compound.

Chemical Recycling and Depolymerization Strategies

Chemical recycling, or feedstock recycling, aims to break down polymers into their constituent monomers or other valuable chemical intermediates. For materials containing urea linkages, such as polyurethanes and polyureas, depolymerization strategies often target the cleavage of the C-N bonds within the urea group to recover the original isocyanates and amines.

Research into the chemical recycling of urea-containing polymers has often utilized model compounds to understand the fundamental chemistry of the depolymerization process. A significant body of work has focused on 1,3-diphenylurea (DPU) as a proxy for the aromatic urea linkages found in many polyurethane foams. utwente.nlresearchgate.netmdpi.com These studies have demonstrated that thermal decomposition, or pyrolysis, can effectively break the urea bond to yield phenyl isocyanate and aniline. utwente.nlmdpi.com For instance, the thermal cracking of DPU has been investigated at temperatures between 350°C and 450°C, achieving high conversion rates and selectivity for the desired monomer products. mdpi.com

However, a review of the current scientific literature reveals a notable lack of specific research focused on the chemical recycling and depolymerization of this compound. While the fundamental principles of urea bond cleavage observed with 1,3-diphenylurea are theoretically applicable, the reaction kinetics, optimal conditions, and product yields for an aliphatic-substituted urea like this compound would be expected to differ. Factors such as the electron-donating nature of the hexyl groups compared to phenyl groups can influence the stability of the urea bond and the reaction pathway.

General strategies for polyurethane and polyurea recycling that could theoretically be applied to systems containing this compound include:

Glycolysis: This process uses alcohols at high temperatures to break down the polymer into polyols, which can then be used as feedstock for new polymer synthesis. mdpi.comunipd.it

Aminolysis and Hydrolysis: These methods use amines or water, respectively, to cleave the polymer chains.

Catalytic Depolymerization: Recent advances have explored the use of catalysts, such as organoboron Lewis acids, to facilitate the depolymerization of polyurethanes under milder conditions to recover isocyanates. nih.govacs.org

Table 1: Thermal Decomposition Data for the Model Compound 1,3-Diphenylurea (DPU)

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| DPU Conversion | 70-90 mol% | 350-450 °C, flow reactor, 1 wt.% DPU in GVL | mdpi.com |

| Product Selectivity | ~100 mol% | 350-450 °C, flow reactor, 1 wt.% DPU in GVL | mdpi.com |

| Primary Products | Phenyl isocyanate, Aniline | Thermal decomposition | utwente.nlmdpi.com |

This interactive table provides a summary of research findings on a related compound, highlighting the potential for similar studies on this compound.

Future research is necessary to establish viable chemical recycling and depolymerization pathways specifically for this compound and polyureas derived from hexyl isocyanate. Such studies would be essential for developing sustainable, end-of-life solutions for these materials in various materials science applications.

Computational and Theoretical Studies on 1,3 Dihexylurea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. rsdjournal.org These methods, particularly Density Functional Theory (DFT), are widely used to investigate electronic structures, energetics, and reaction mechanisms. rsc.orgmdpi.com However, a specific application of these methods to 1,3-Dihexylurea is not present in the surveyed literature.

Density Functional Theory (DFT) for Electronic Structure and Energetics

DFT is a computational method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov It is a powerful tool for predicting molecular geometries, vibrational frequencies, and the energies of different electronic states. While DFT has been applied to a vast range of organic molecules, including various urea (B33335) derivatives, no studies were found that specifically report the electronic structure and energetics of this compound.

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanism of chemical reactions is crucial for controlling their outcomes. Computational methods allow for the modeling of reaction pathways and the identification of transition states, which are critical for determining reaction kinetics. rsc.org Although the general principles of transition state theory are well-understood, there is no published research that models the reaction pathways or analyzes the transition states involving this compound.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are essential for studying the dynamic behavior of molecules and their interactions. rsc.org These methods provide insights into conformational changes and the formation of larger assemblies.

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. nih.gov This allows for the exploration of different conformations a molecule can adopt and provides information on its flexibility and stability. Such simulations are computationally intensive and have been applied to many complex systems, but a specific conformational analysis or MD simulation study for this compound is not available in the public domain.

Predicting Intermolecular Interactions in Self-Assemblies

The self-assembly of molecules into ordered structures is driven by intermolecular interactions. nih.govnih.gov Computational models can predict how molecules will interact and arrange themselves. For urea derivatives, hydrogen bonding is a key interaction driving self-assembly. However, there are no specific computational studies that predict the intermolecular interactions and self-assembly behavior of this compound.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial in the development of new drugs and materials, as they correlate the chemical structure of a molecule with its biological activity or physical properties. nih.govnih.govresearchgate.net Computational SAR approaches, such as quantitative structure-activity relationship (QSAR), use statistical methods to build predictive models. mdpi.comfrontiersin.org While SAR studies have been conducted on various urea-containing compounds, no such investigation has been published for this compound.

Analytical and Spectroscopic Characterization Methodologies for 1,3 Dihexylurea

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1,3-Dihexylurea, both proton (¹H) and carbon-13 (¹³C) NMR are fundamental for confirming its structure.

Proton NMR (¹H NMR) spectroscopy of this compound is expected to show characteristic signals corresponding to the different types of protons in the hexyl chains and the N-H protons of the urea (B33335) moiety. The chemical shifts (δ) are influenced by the electron density around the protons and their proximity to the electronegative nitrogen and oxygen atoms of the urea group.

Drawing parallels from the spectra of analogous compounds like 1,3-dibutylurea, the ¹H NMR spectrum of this compound in a solvent like deuterochloroform (CDCl₃) would exhibit several key signals. The protons of the methylene (B1212753) group directly attached to the nitrogen atom (α-CH₂) are expected to appear as a triplet at approximately 3.1-3.2 ppm due to coupling with the adjacent methylene group. The N-H protons typically present as a broad triplet in the region of 4.4-4.7 ppm. nih.govspectrabase.com The remaining methylene groups of the hexyl chain would produce a complex multiplet in the upfield region, around 1.2-1.5 ppm, while the terminal methyl (CH₃) protons would appear as a triplet at approximately 0.9 ppm.

Table 1: Predicted ¹H NMR Data for this compound based on Analogous Compounds

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | ~ 0.9 | Triplet | 6H |

| -(CH₂)₄- | ~ 1.2-1.5 | Multiplet | 16H |

| -NH-CH ₂- | ~ 3.1-3.2 | Triplet | 4H |

| -NH - | ~ 4.4-4.7 | Triplet | 2H |

Note: Data is predicted based on known values for similar dialkylureas.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the symmetry of this compound, the number of signals in the ¹³C NMR spectrum will be half the total number of carbon atoms in the molecule.

The carbonyl carbon (C=O) of the urea group is the most deshielded and is expected to appear as a singlet at a chemical shift of approximately 158-159 ppm. nih.govspectrabase.com The carbon atom of the methylene group attached to the nitrogen (α-C) would be found around 40 ppm. The other four methylene carbons of the hexyl chain will give rise to distinct signals in the range of 20-33 ppm, and the terminal methyl carbon will be the most shielded, appearing at approximately 14 ppm. nih.govspectrabase.com

Table 2: Predicted ¹³C NMR Data for this compound based on Analogous Compounds

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| -C H₃ | ~ 14.0 |

| -C H₂- (various) | ~ 22.7, 26.8, 31.7, 32.5 |

| -NH-C H₂- | ~ 40.4 |

| -C =O | ~ 158.8 |

Note: Data is predicted based on known values for similar dialkylureas.

While standard ¹H and ¹³C NMR are sufficient for basic structural confirmation, advanced NMR techniques become crucial when studying the behavior of this compound in more complex environments, such as in the formation of supramolecular assemblies. Ureas are well-known for their ability to form hydrogen-bonded networks. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of atoms, which is invaluable for elucidating the three-dimensional structure of aggregates in solution. Furthermore, diffusion-ordered spectroscopy (DOSY) can be employed to measure the diffusion coefficients of molecules, allowing for the characterization of the size of supramolecular structures formed by this compound. While specific studies on this compound are limited, the application of these techniques to similar systems provides a framework for its potential analysis.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the context of this compound, LC-MS is particularly useful for monitoring the progress of its synthesis and for identifying any reaction intermediates or byproducts. For instance, in a reaction to synthesize this compound from hexylamine (B90201) and a carbonyl source, LC-MS could be used to track the consumption of the starting materials and the formation of the product in real-time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. The identification of 1,3-dicyclohexylurea (B42979) in human plasma has been demonstrated using HPLC/MS, highlighting the utility of this technique for detecting ureas in complex mixtures. nist.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, which is a critical step in its definitive identification. For this compound (C₁₃H₂₈N₂O), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value obtained from HRMS. For example, the exact mass of 1,3-dibutylurea (C₉H₂₀N₂O) has been determined using this method. spectrabase.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, often showing characteristic losses of alkyl chains.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds. The key functional groups are the N-H bonds of the urea moiety, the carbonyl (C=O) group, and the C-H bonds of the hexyl chains.

The urea group gives rise to several distinct bands. The N-H stretching vibrations typically appear as a strong, sometimes broad, band in the region of 3200-3600 cm⁻¹. docbrown.info The stretching vibration of the carbonyl (C=O) group is also prominent, generally observed as a very strong absorption around 1700 cm⁻¹. docbrown.info The presence of C-N stretching vibrations can also be identified, often appearing in the fingerprint region of the spectrum. docbrown.info The hexyl chains are evidenced by C-H stretching absorptions from the CH₂ and CH₃ groups, which are typically found in the 2850-3000 cm⁻¹ range. libretexts.org Bending vibrations for these aliphatic groups also appear in the 1350-1470 cm⁻¹ region. libretexts.org

Analysis of the IR spectrum for symmetrically substituted ureas, such as 1,3-diphenylurea (B7728601), provides a reference for the expected vibrational modes, confirming the presence of characteristic urea group absorptions. researchgate.netkfupm.edu.sa

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3200-3600 | Strong, Broad |

| C-H (sp³) | Stretch | 2850-3000 | Strong |

| C=O (Carbonyl) | Stretch | ~1700 | Very Strong |

| N-H | Bend | 1600-1650 | Medium-Strong |

| C-H | Bend | 1350-1470 | Medium |

| C-N | Stretch | ~1450 and ~1150 | Medium |

**7.4. X-ray Diffraction (XRD) and Electron Microscopy for Material Structure

Powder X-ray Diffraction (PXRD) is a powerful technique for analyzing the crystalline structure of solid materials. rsc.org By measuring the angles and intensities of X-rays diffracted by the crystalline lattice, a unique diffraction pattern is generated, which serves as a fingerprint for the specific crystalline phase of the compound. researchgate.net

For substituted ureas, PXRD analysis is crucial for investigating the crystal state and identifying characteristic diffraction peaks (expressed as 2θ values). nih.gov In the case of 1,3-diphenylurea, for instance, distinct peaks have been identified that characterize its solid-state form. nih.gov While specific 2θ values are unique to the exact crystal structure of this compound, the PXRD method allows for the determination of its lattice parameters, crystal system (e.g., orthorhombic, monoclinic), and the study of polymorphism. researchgate.net This analysis confirms whether the material is amorphous or crystalline and provides essential data on its long-range atomic order.

Field Emission Scanning Electron Microscopy (FE-SEM) is an advanced imaging technique that provides high-resolution visualization of a material's surface topography. ceric-eric.eu Unlike conventional scanning electron microscopy, FE-SEM utilizes a field emission gun as its electron source, which produces a smaller, more coherent electron beam. vaccoat.com This results in clearer, less distorted images with significantly better spatial resolution, often down to the nanometer scale. ijpbs.com

In the characterization of this compound, FE-SEM would be employed to examine the morphology of the synthesized powder. This includes observing the shape, size distribution, and surface texture of its particles or crystals. ijpbs.com The high magnification capabilities of FE-SEM allow for detailed inspection of fine surface features that are not resolvable by other microscopy methods. researchgate.netnih.gov

**7.5. Other Spectroscopic and Analytical Techniques

Elemental analysis is a quantitative technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This analysis is fundamental for verifying the empirical formula of a newly synthesized compound like this compound. The experimentally determined percentages are compared with the theoretically calculated values based on its molecular formula, C₁₃H₂₈N₂O. A close match between the experimental and theoretical values provides strong evidence of the compound's purity and elemental composition.

Table 2: Elemental Composition of this compound (C₁₃H₂₈N₂O)

| Element | Symbol | Atomic Mass | Molar Mass Contribution (g/mol) | Theoretical Mass Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 156.143 | 68.37% |

| Hydrogen | H | 1.008 | 28.224 | 12.36% |

| Nitrogen | N | 14.007 | 28.014 | 12.27% |

| Oxygen | O | 15.999 | 15.999 | 7.01% |

| Total | 228.379 | 100.00% |

While many urea derivatives are not naturally fluorescent, their presence and quantity can sometimes be determined using photochemically induced fluorescence (PIF). This technique involves irradiating a non-fluorescent molecule with UV light to convert it into a fluorescent photoproduct. nih.govresearchgate.net The intensity of the resulting fluorescence can then be measured to quantify the original compound. nih.gov

Studies on the related compound 1,3-diethyl-1,3-diphenylurea (B122622) have demonstrated the successful application of PIF. nih.govresearchgate.net In that case, UV irradiation for a specific duration produced fluorescent derivatives, allowing for sensitive detection. nih.gov The process is influenced by factors such as the type of solvent and the duration of UV exposure. researchgate.net Although specific PIF studies on this compound are not prominently documented, this technique represents a potential and powerful analytical pathway for its quantitative determination in various samples. nih.gov

Q & A

Basic: What are the established synthesis protocols for 1,3-Dihexylurea, and how can reproducibility be ensured?

Answer:

this compound is typically synthesized via urea-forming reactions, such as the condensation of hexylamine with carbonyl sources (e.g., phosgene substitutes like carbonyldiimidazole). Key parameters include stoichiometric ratios, solvent selection (e.g., dichloromethane or THF), and reaction temperature (often 0–25°C). To ensure reproducibility, document precise reagent purity, reaction timelines, and purification methods (e.g., column chromatography with silica gel) . Validate outcomes using spectroscopic techniques (e.g., H NMR, C NMR) and cross-reference data with published protocols in peer-reviewed journals .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- Spectroscopy: Use H NMR (δ 0.8–1.6 ppm for hexyl chains; δ 5.5–6.5 ppm for urea NH groups) and FT-IR (N-H stretch ~3300 cm, C=O stretch ~1640 cm).

- Chromatography: HPLC with C18 columns and acetonitrile/water gradients (70:30 v/v) for purity assessment.

- Mass Spectrometry: Compare experimental m/z values (e.g., EI-MS molecular ion at m/z 256) with databases like NIST Chemistry WebBook . Always include baseline controls and replicate runs to confirm consistency .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine particulates.

- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention.

- Storage: Keep in airtight containers away from oxidizers and moisture. Refer to OSHA HCS guidelines for hazard classification .

Advanced: How can researchers address experimental design challenges related to this compound’s low aqueous solubility?

Answer:

- Solubility Enhancement: Use co-solvents (e.g., DMSO, ethanol) or surfactants (e.g., Tween-80) for in vitro studies.

- Dispersion Methods: Sonication or high-pressure homogenization for nanoparticle formulations.

- Validation: Confirm solubility via dynamic light scattering (DLS) or UV-Vis spectroscopy. Document solvent effects on reactivity .

Advanced: How should conflicting spectroscopic data for this compound be resolved?

Answer:

- Reproducibility Checks: Repeat experiments under identical conditions.

- Instrument Calibration: Validate NMR (e.g., using TMS reference) and MS (internal standards like perfluorokerosene).

- Computational Validation: Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian software). Cross-reference with literature from multiple independent studies .

Advanced: What methodologies are suitable for investigating this compound’s structure-activity relationships (SAR) in biological systems?

Answer:

- In Silico Modeling: Molecular docking (AutoDock Vina) to predict binding affinities with target proteins.

- In Vitro Assays: Dose-response studies (e.g., IC measurements) in cell lines.

- Comparative Analysis: Synthesize analogs (e.g., varying alkyl chain lengths) to correlate structural modifications with activity. Use SAR data to refine synthetic pathways .

Advanced: How can researchers mitigate interference from byproducts during this compound synthesis?

Answer:

- Purification Optimization: Employ gradient elution in flash chromatography or recrystallization (e.g., using hexane/ethyl acetate).

- Analytical Monitoring: Track byproduct formation via TLC or LC-MS.

- Reaction Quenching: Use scavengers (e.g., polymer-bound trisamine) to trap unreacted intermediates .

Advanced: What are the understudied physicochemical properties of this compound, and how can they be explored?

Answer:

- Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Surface Properties: Measure contact angles to evaluate hydrophobicity.

- Diffusion Coefficients: Use Franz diffusion cells for transdermal permeability studies. Prioritize gaps identified in recent reviews .

Advanced: How can this compound’s stability under varying pH conditions be systematically evaluated?

Answer:

- Accelerated Stability Testing: Incubate samples in buffers (pH 1–12) at 37°C for 24–72 hours.

- Degradation Analysis: Monitor via HPLC for peak shifts or new formations.

- Mechanistic Insights: Use LC-MS/MS to identify degradation products (e.g., hexylamine release) .

Advanced: What strategies are effective for studying this compound’s synergistic effects with other bioactive compounds?

Answer:

- Combinatorial Screening: Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices.

- Omics Approaches: Transcriptomics/proteomics to identify pathways modulated by synergism.

- In Vivo Models: Test efficacy in animal models (e.g., murine infection studies) with ethical approval .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.